2,6-dichloro-N-cyclopropylbenzamide
Overview
Description
2,6-Dichloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H9Cl2NO and a molecular weight of 230.1 g/mol . It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 6, and a cyclopropyl group attached to the nitrogen atom of the benzamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-cyclopropylbenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the cyclopropyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, and the reactions are conducted in anhydrous solvents such as tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used, and the reactions are performed in acidic or basic media.
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups depending on the nucleophile used.
Reduction Reactions: Cyclopropylamine derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
2,6-Dichloro-N-cyclopropylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-(2,6-dichlorophenyl)benzamide
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(2,5-dichloro-phenyl)thioureido)ethyl)benzamide
- 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide
Uniqueness
2,6-Dichloro-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Biological Activity
Overview
2,6-Dichloro-N-cyclopropylbenzamide (C10H9Cl2NO) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a unique cyclopropyl group, which contributes to its distinct steric and electronic properties, influencing its interaction with biological targets. This article explores the biological activity of this compound, summarizing key findings from various studies.
- Molecular Formula : C10H9Cl2NO
- Molecular Weight : 230.1 g/mol
- Structure : The presence of two chlorine atoms on the benzene ring and a cyclopropyl substituent significantly impacts the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may act as an inhibitor of key enzymes or receptors involved in various biological processes. For instance, it has been studied as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit their growth effectively. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The structure-activity relationship (SAR) indicates that modifications to the cyclopropyl group can significantly alter its potency against different cancer types .
Study on Antimalarial Activity
A notable study explored the antimalarial potential of compounds related to this compound. The cyclopropyl carboxamide class was identified as having potent activity against Plasmodium falciparum, with an effective concentration (EC50) of approximately 40 nM against the asexual stage of the parasite. This study highlighted the importance of the cyclopropyl moiety in maintaining biological activity, as removal or modification led to a significant loss in potency .
Structure-Activity Relationship (SAR)
Research focused on optimizing the structure of related compounds revealed that small changes in substituents could lead to substantial differences in biological activity. For example, replacing the N-cyclopropyl group with other aliphatic groups resulted in varying degrees of efficacy against P. falciparum, underscoring the critical role of this specific substituent in maintaining activity .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2,6-dichloro-N-cyclopropylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIKFJSEYLYLPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213494 | |
Record name | Benzamide, N-cyclopropyl-2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63887-15-0 | |
Record name | Benzamide, N-cyclopropyl-2,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-cyclopropyl-2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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